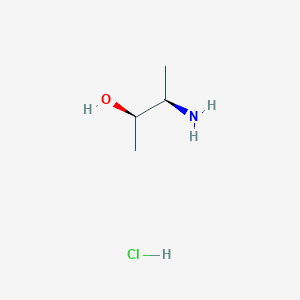

(2R,3R)-3-Aminobutan-2-ol hydrochloride

Overview

Description

“(2R,3R)-3-Aminobutan-2-ol hydrochloride” is a chemical compound with a molecular weight of 141.6 . It is stored at a temperature of 4°C and is in the form of an oil . It is used in the synthesis of various pharmaceutical intermediates .

Synthesis Analysis

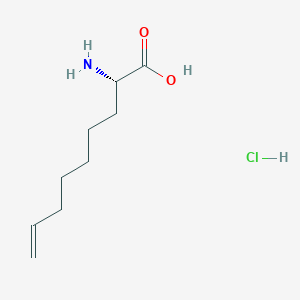

The synthesis of “(2R,3R)-3-Aminobutan-2-ol hydrochloride” involves a short-step, asymmetric synthetic route . The key steps in the synthesis involve Sharpless asymmetric aminohydroxylation of commercially available trans-ethyl cinnamate . Another method involves the reaction between CH3O– (nucleophile) and halide .Molecular Structure Analysis

The molecular structure of “(2R,3R)-3-Aminobutan-2-ol hydrochloride” can be analyzed using the Cahn-Ingold-Prelog rules . The R or S is added as a prefix, in parenthesis, to the name of the enantiomer of interest .Chemical Reactions Analysis

The chemical reactions involving “(2R,3R)-3-Aminobutan-2-ol hydrochloride” can be analyzed using retrosynthetic analysis . This involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process .Physical And Chemical Properties Analysis

“(2R,3R)-3-Aminobutan-2-ol hydrochloride” has a molecular formula of CHClNO and an average mass of 271.826 Da . It is a non-racemic molecule .Scientific Research Applications

Synthesis and Chemical Properties

Stereospecific Cyclization : (2R,3R)-3-Aminobutan-2-ol hydrochloride is involved in stereospecific intramolecular cyclization processes, such as the synthesis of (3R,5R)-2-ethoxy-2-oxo-3-phenyl-5-ethyl-1,4,2-oxazaphosphorinanes (Dimukhametov et al., 2001).

Enantiomer Separation and Synthesis : This compound is used in the enzymatic resolution and synthesis of various biologically active molecules, like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Biological and Pharmacological Research

Agricultural Applications : (2R,3R)-3-Aminobutan-2-ol hydrochloride derivatives like paclobutrazol have been studied for their effects on plant growth and physiology, such as in apples (Wieland & Wample, 1985).

Synthesis of Bioactive Compounds : It's used in the synthesis of bioactive compounds like coronamic acids, which are important for various biological activities (Gaucher et al., 1994).

Enzymatic Studies : The compound is also a subject in enzymatic studies, such as the action of L-aminoacylase and L-amino acid oxidase on its derivatives for producing stereochemically pure compounds (Bakke et al., 1999).

Chiral Synthesis and Analysis : The compound is central in chiral synthesis and analysis, as seen in studies involving its derivatives for understanding stereochemistry in pharmaceuticals (Blessington & Beiraghi, 1990).

Antiviral Drug Synthesis : (2R,3R)-3-Aminobutan-2-ol hydrochloride is crucial in the synthesis of intermediates for antiviral drugs like atazanavir (Wu et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dibromo-3-phenylpropionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(2R,3R)-3-Aminobutan-2-ol hydrochloride” could involve its use in the synthesis of more complex organic molecules . It has many industrial applications and is particularly important to provide chiral groups in drugs . Significant progress has been made in the development of microbial cell factories for its production .

Mechanism of Action

Target of Action

Similar compounds such as 2r,3r-dihydromyricetin have been shown to exhibit antibacterial activity against staphylococcus aureus .

Mode of Action

It’s worth noting that related compounds like 2r,3r-dihydromyricetin have been found to inhibit the formation of biofilms by staphylococcus aureus, leading to a decrease in the viability of biofilm cells .

Biochemical Pathways

Related compounds like 2r,3r-dihydromyricetin have been found to regulate a wide range of genes and proteins enriched in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .

Result of Action

Related compounds like 2r,3r-dihydromyricetin have been found to significantly decrease the intracellular atp of staphylococcus aureus cells .

Action Environment

It’s worth noting that the antibacterial activity of related compounds like 2r,3r-dihydromyricetin against staphylococcus aureus has been demonstrated .

properties

IUPAC Name |

(2R,3R)-3-aminobutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREIZDQPOMNWLM-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2r,3r)-3-Aminobutan-2-ol hydrochloride | |

CAS RN |

2162986-79-8 | |

| Record name | 2-Butanol, 3-amino-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162986-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)